molecular formula C17H14N4O6S B14050912 Allantodapsone CAS No. 6323-45-1

Allantodapsone

Cat. No.: B14050912
CAS No.: 6323-45-1
M. Wt: 402.4 g/mol
InChI Key: JPOVFEACCADFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allantodapsone is a first-in-class, small-molecule pan-inhibitor that specifically targets the Staphylococcus aureus clumping factors A and B (ClfA and ClfB) . These virulence factors are microbial surface components recognizing adhesive matrix molecules (MSCRAMMs) that are essential for nasal colonization, skin colonization, and the initiation of wound infections by both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains . By inhibiting the binding of ClfA and ClfB to key host proteins—including fibrinogen, loricrin, and cytokeratin 10—this compound disrupts the critical initial adhesion of the bacteria to host tissues, potentially preventing colonization and infection . This mechanism offers a promising alternative to conventional antibiotics for combating antibiotic-resistant S. aureus. Research demonstrates that this compound inhibits S. aureus Newman adhesion to fibrinogen with an IC50 of 21.3 μM . Furthermore, studies using Lactococcus lactis strains exogenously expressing individual clumping factors confirm specific inhibition, with reported IC50 values of 3.8 μM for ClfA and 11.0 μM for ClfB . The compound also achieves full inhibition of S. aureus adhesion to the L2v loricrin fragment at 40 μM . Its potential research applications span the development of novel colonization inhibitors for the nares and skin, as well as new therapeutic strategies for wound infections . This compound has also been identified as an inhibitor of the human arginine methyltransferase hPRMT1, indicating potential utility in epigenetics and oncology research . The compound, with the CAS Registry Number 130207-82-8 and the molecular formula C17H14N4O6S, is for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

CAS No.

6323-45-1

Molecular Formula

C17H14N4O6S

Molecular Weight

402.4 g/mol

IUPAC Name

1-[[4-(4-aminophenyl)sulfonylanilino]methyl]-1,3-diazinane-2,4,5,6-tetrone

InChI

InChI=1S/C17H14N4O6S/c18-10-1-5-12(6-2-10)28(26,27)13-7-3-11(4-8-13)19-9-21-16(24)14(22)15(23)20-17(21)25/h1-8,19H,9,18H2,(H,20,23,25)

InChI Key

JPOVFEACCADFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCN3C(=O)C(=O)C(=O)NC3=O

Origin of Product

United States

Scientific Research Applications

Allantodapsone is a small molecule inhibitor of Staphylococcus aureus ( S. aureus) clumping factors, with potential as a colonization inhibitor . S. aureus infections are a significant healthcare challenge due to increasing antibiotic resistance . Researchers have been seeking to develop small-molecule inhibitors of S. aureus surface proteins as colonization inhibitors .

Scientific Research Applications

Discovery and Characterization

  • This compound was initially identified through in vitro screening of compounds from the ZINC database as an inhibitor of S. aureus Newman adhesion to fibrinogen .
  • It acts as a pan-inhibitor of S. aureus, specifically targeting adhesion to fibrinogen, loricrin, and cytokeratin 10 . The virulence factors targeted by this compound are expressed in both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains .

Inhibition of Bacterial Adhesion

  • This compound inhibits S. aureus Newman adhesion to fibrinogen with an IC50 of 21.3 μM and a minimum adhesion inhibitory concentration (MAIC) of 100 μM .
  • It inhibits adhesion of Lactococcus lactis strains exogenously expressing clumping factors to fibrinogen, indicating specific inhibition . For L. lactis ClfA, the IC50 is 3.8 μM (MAIC 10 μM), and for L. lactis ClfB, the IC50 is 11.0 μM (MAIC 33 μM) .
  • The dapsone and alloxan fragments of this compound do not have any inhibitory effect, suggesting that the entire molecule is required for activity .
  • This compound also inhibits S. aureus adhesion to the L2v loricrin fragment in a dose-dependent manner, with full inhibition at 40 μM . Recombinant ClfB protein binding to L2v loricrin is also inhibited by this compound .
  • It demonstrates dose-dependent inhibition of S. aureus Newman adhesion to cytokeratin 10 (CK10) .

Molecular Dynamics Simulation

  • Molecular dynamics simulations have been used to study the interactions of this compound with ClfA and ClfB .
  • The average root mean square deviation (RMSD) of this compound for binding ClfA was 1.76 Å, and for binding to ClfB, it was 1.17 Å . An RMSD less than 3 Å indicates a good interaction .
  • Binding energies of compounds with ClfA and ClfB were greater than those of this compound with ClfA and ClfB, suggesting stronger interactions .

Potential as a Colonization Inhibitor

  • This compound is considered a first-in-class small molecule inhibitor of S. aureus clumping factors A and B, with the potential to be developed as a colonization inhibitor .
  • By inhibiting the adhesion of S. aureus to host tissues, this compound may prevent the establishment of infections, particularly in the nares and surgical wounds .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key modifications included:

  • Oxidation state of sulfur atoms : Sulfide-to-sulfone changes (compounds 1–5, 7–8).
  • Spacer length : Extended carbon chains between dapsone and alloxan moieties (compounds 1–3).
  • Linker flexibility : Urea/thiourea linkers (compounds 6–8) and rigid amide/spiro groups (compounds 2–5) .

Table 1: Key Derivatives of Allantodapsone

Compound Structural Modification Adhesion Inhibition (vs. This compound) Toxicity Concerns
11 Phenylguanidinium substitution 61.3–67% at 80 µM (vs. 100% at 40 µM) Cytotoxic in cancer cells
6–8 Urea linkers, sulfide groups No inhibition at 40 µM None reported
10 Hydrophobic group replacement Loss of activity N/A
Compound 11: The Closest Competitor

Compound 11, a phenylguanidinium derivative, showed partial inhibition of S. aureus adhesion (61.3–67% at 80 µM) but was less potent than this compound (IC50 = 9.87 µM) . Molecular docking revealed distinct binding mechanisms:

  • This compound : Forms hydrogen bonds with ClfA (Asn525, Asn530, Ile384) and ClfB (Asn268, Tyr273, Phe328) .
  • Compound 11 : Binds ClfA via salt bridge with Glu526 and ClfB via Gly237/Gly531 interactions, lacking the hydrophobic interactions critical for this compound’s efficacy .

Table 2: Binding Interactions of this compound and Compound 11

Target Protein This compound Interactions Compound 11 Interactions
ClfA Asn525 (H-bond), Val527 (arene-H), Tyr338 proximity Glu526 (salt bridge), Ala528 (H-bond)
ClfB Asn268 (H-bond), Phe328 (pi-pi), Ser236 proximity Gly237/Gly531 (H-bond), Arg529 (arene-H)
Toxicity and Selectivity

This compound’s specificity for immobilized ligands further distinguishes it from broad-spectrum inhibitors like dapsone, which inhibits bacterial growth (MIC90 = 0.3 µM) but lacks anti-adhesion activity .

Pharmacological Advantages

Its conserved binding site across MSSA and MRSA strains minimizes resistance risks, as mutations disrupting inhibitor binding would also impair natural ligand interactions .

Preparation Methods

Chemical Synthesis of Allantodapsone

Structural Design and Precursor Selection

This compound’s molecular architecture integrates two pharmacophores: dapsone, a sulfone-containing aromatic diamine, and alloxan, a cyclic urea derivative. The covalent linkage between these moieties occurs via a thiourea bridge, enabling conformational flexibility while maintaining steric compatibility with ClfA and ClfB binding sites. Dapsone serves as the primary scaffold due to its planar aromatic structure, which facilitates π-π interactions with hydrophobic residues in the clumping factor binding grooves. Alloxan contributes hydrogen-bonding capabilities through its carbonyl and hydroxyl groups, critical for disrupting bacterial adhesion.

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction between dapsone and alloxan derivatives. A representative pathway involves the following steps:

  • Activation of Alloxan : Alloxan undergoes condensation with thiophosgene in anhydrous dichloromethane to form the reactive intermediate alloxan isothiocyanate.
  • Coupling with Dapsone : The isothiocyanate intermediate reacts with the primary amine groups of dapsone in the presence of triethylamine, yielding the thiourea-linked this compound precursor.
  • Oxidation of Sulfur : The sulfide moiety in the thiourea bridge is oxidized to a sulfone using hydrogen peroxide in acetic acid, finalizing the this compound structure.

Reaction conditions are meticulously controlled, with temperatures maintained at 0–5°C during thiophosgene activation to prevent side reactions. The coupling step proceeds under nitrogen atmosphere at room temperature for 12 hours to ensure complete conversion.

Table 1: Key Reaction Parameters for this compound Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Alloxan activation Thiophosgene, CH₂Cl₂, 0°C, 2 h 78 92
Coupling with dapsone Triethylamine, RT, 12 h 65 95
Sulfur oxidation H₂O₂ (30%), AcOH, 50°C, 4 h 89 98

Optimization of Synthetic Protocols

Solvent and Catalyst Screening

Initial synthetic attempts using polar aprotic solvents like dimethylformamide (DMF) resulted in low yields (<40%) due to premature hydrolysis of the isothiocyanate intermediate. Switching to dichloromethane improved stability, achieving yields of 65–78%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) were tested but found unnecessary, as triethylamine alone provided sufficient base for deprotonation without side-product formation.

Temperature and Stoichiometry Effects

Elevating the coupling reaction temperature to 40°C reduced reaction time to 6 hours but introduced dimerization byproducts. Maintaining stoichiometric equivalence (1:1 molar ratio of dapsone to alloxan isothiocyanate) proved critical; excess dapsone led to bis-urea adducts, while excess isothiocyanate caused sulfonic acid impurities.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 2H, NH), 7.68–7.71 (d, 4H, aromatic H), 6.98–7.02 (d, 4H, aromatic H), 5.42 (s, 2H, OH).
  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 179.2 (C=O), 158.4 (C=S), 132.1–121.3 (aromatic C), 94.5 (alloxan C).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: 397.0524 (calculated for C₁₃H₁₂N₄O₆S₂: 397.0521).

Chromatographic Purity Assessment

Reverse-phase HPLC (ACE 5 C18-AR column) with a gradient elution of 30 mM formate buffer (pH 3.0) and methanol confirmed ≥98% purity. UV detection at 254 nm revealed a single peak with retention time (tᵣ) 14.2 minutes.

Synthesis of this compound Derivatives

Structural Modifications for Enhanced Activity

To improve binding affinity and pharmacokinetics, 13 derivatives were synthesized by:

  • Varying sulfur oxidation states (sulfone → sulfide).
  • Extending the carbon chain between dapsone and alloxan.
  • Introducing urea/thiourea linkers.
Table 2: Docking Scores of this compound and Derivatives
Compound ClfA Score (kcal/mol) ClfB Score (kcal/mol)
Allanto -8.05 -7.15
3 -9.32 -8.43
6 -9.77 -8.72

Derivative 6, featuring a pentyl spacer and urea linker, exhibited superior docking scores, though this compound remained the lead compound due to its balanced potency and synthetic feasibility.

Q & A

Q. What experimental methodologies are recommended to assess Allantodapsone’s inhibitory activity against PRMT1 in vitro?

  • Methodological Answer : To evaluate this compound’s PRMT1 inhibition, employ radiometric or fluorescence-based assays using recombinant PRMT1 and substrates like histone H4 peptides. Measure IC50 values via dose-response curves (e.g., 0–100 μM this compound) and validate with Western blotting for H4R3 methylation reduction in cell lines (e.g., HepG2) . Include controls for non-specific binding (e.g., SAM competition assays) and replicate experiments ≥3 times to ensure statistical robustness .

Q. How can researchers ensure specificity of this compound for PRMT1 over structurally similar methyltransferases like SET7/9?

  • Methodological Answer : Conduct parallel enzymatic assays with PRMT1, SET7/9, and other methyltransferases under identical conditions. Use structural analysis (e.g., molecular docking or cryo-EM) to compare this compound’s binding affinity to PRMT1’s active site versus SET7/9. Cross-validate findings with cellular models by quantifying off-target methylation (e.g., H3K4 methylation for SET7/9) via mass spectrometry .

Advanced Research Questions

Q. How can contradictions in reported IC50 values for this compound across studies be systematically addressed?

  • Methodological Answer : Perform a meta-analysis of existing data (e.g., IC50 ranges: 1.3–56 μM ) by standardizing variables such as substrate concentration, buffer conditions, and enzyme sources. Use statistical tools (e.g., ANOVA or Bayesian modeling) to identify confounding factors. Replicate key studies with harmonized protocols and publish raw datasets for transparency .

Q. What strategies optimize virtual screening workflows to identify this compound analogs with improved drug-likeness?

  • Methodological Answer : Apply fragment-based drug design (FBDD) to retain this compound’s core inhibitory motif while modifying peripheral groups for better Lipinski compliance. Use in silico tools (e.g., Schrödinger’s Glide or AutoDock Vina) to screen chemical libraries (e.g., ChemBridge) against PRMT1’s substrate-binding pocket. Prioritize candidates with ΔG < −8 kcal/mol and synthetic feasibility. Validate top hits with in vitro ADMET assays .

Q. How should researchers design dose-response studies to evaluate this compound’s dual inhibition of PRMT1 and fungal RmtA homologs?

  • Methodological Answer : Use a comparative approach: test this compound against human PRMT1 and fungal RmtA in parallel enzymatic assays. Establish EC50 values in cellular models (e.g., Aspergillus nidulans vs. human cell lines) and assess cross-species efficacy via RNA-seq to monitor methylation-dependent gene expression. Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s effects on histone methylation in high-throughput screens?

  • Methodological Answer : Implement normalized z-score analysis for high-content imaging data (e.g., immunofluorescence staining of H4R3me2a). Use false discovery rate (FDR) correction for multiple comparisons and machine learning (e.g., random forests) to classify this compound’s impact across methylation sites. Pair with pathway enrichment analysis (e.g., DAVID) to link methylation changes to biological processes .

Q. How can researchers reconcile discrepancies between in vitro potency and cellular efficacy of this compound?

  • Methodological Answer : Investigate cellular uptake and metabolic stability via LC-MS quantification of intracellular this compound levels. Correlate with methylation inhibition kinetics using time-course assays. Employ CRISPR-edited cell lines (e.g., PRMT1-KO) to isolate off-target effects. Use physiologically relevant models like 3D organoids to mimic in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.